molecular formula C17H15BrN2O3S B2509760 3-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868369-11-3

3-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2509760
M. Wt: 407.28
InChI Key: HNFFOVJTUCTHQV-ZPHPHTNESA-N
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Description

The compound "3-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, including anticancer, antifungal, and antibacterial properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the cyclization of thioureas or the condensation of appropriate precursors. For instance, a series of N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were synthesized by heterocyclization of corresponding 1-(benzo(d)thiazol-2-yl)-3-aroylthioureas, using bromine in dry acetone in the presence of triethylamine . Similarly, other benzamide derivatives have been synthesized using base-catalyzed cyclization of thioureas with acetophenone and bromine . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

Benzothiazole derivatives often exhibit interesting structural characteristics, such as the ability to form hydrogen bonds and π-interactions, which can be crucial for their biological activity. For example, antipyrine-like benzamide derivatives have been shown to form stable crystal structures through a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts . These interactions are likely to be relevant for the compound "3-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide" as well, contributing to its molecular stability and potential binding to biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, often related to their biological activities. For example, the antifungal activity of some benzamide derivatives was attributed to their ability to interact with biological targets through the thiazole moiety . The bromo substituent in the compound of interest suggests potential reactivity that could be exploited in further chemical modifications or during interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy groups and a bromo substituent in the compound "3-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide" suggests that it may have moderate solubility in organic solvents and could exhibit good stability, making it suitable for biological studies. The molecular docking and ADMET properties of similar compounds have been studied, indicating good oral drug-like behavior .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound and its related structures have been synthesized for various studies, including the evaluation of antidopaminergic properties and receptor interactions (Högberg et al., 1990).
  • Microwave irradiation has been employed as a more efficient and cleaner method for the synthesis of similar compounds (Saeed, 2009).
  • One-pot, multicomponent synthesis methods have been developed for creating novel derivatives of this compound, with characterization including various spectroscopic techniques (Hossaini et al., 2017).

Potential Antipsychotic Properties

  • Certain benzamide derivatives, including similar compounds, have been investigated for their potential as antipsychotic agents. These studies focus on their ability to inhibit specific neurotransmitter receptors and behavioral responses in animal models (Norman et al., 1993).

Photodynamic Therapy and Photosensitizers

  • Some derivatives have been explored for their potential in photodynamic therapy, particularly in cancer treatment. These studies focus on the compounds' ability to generate singlet oxygen and other reactive species when exposed to light (Pişkin et al., 2020).

Antimicrobial and Anticancer Activity

  • Derivatives of this compound have been synthesized and tested for their antimicrobial activity against various bacterial strains. These studies often involve the creation of novel derivatives and testing their efficacy against different microorganisms (Bhagat et al., 2012).
  • Some studies have focused on the synthesis of novel derivatives and their potential anticancer activity, particularly exploring how structural variations can influence their efficacy against cancer cell lines (Waghmare et al., 2013).

properties

IUPAC Name

3-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c1-20-14-12(22-2)7-8-13(23-3)15(14)24-17(20)19-16(21)10-5-4-6-11(18)9-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFFOVJTUCTHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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